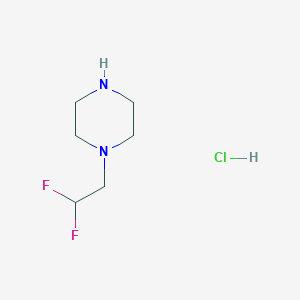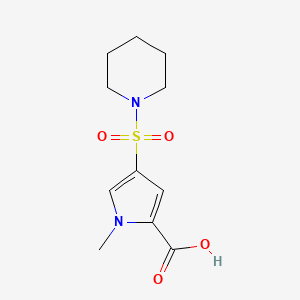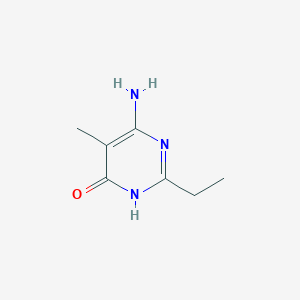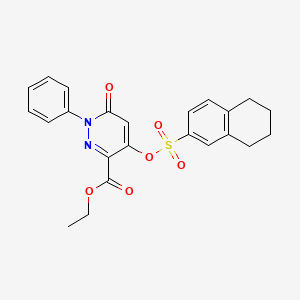
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for preparing agrochemicals or medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, showcasing its role in facilitating complex organic transformations (Ghelfi et al., 2003).
- Investigations into the nucleophilic substitution reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines in methanol-acetonitrile mixtures have been conducted. This research highlights the influence of solvent composition and substituents on reaction rates, emphasizing the compound's role in mechanistic studies of organic reactions (Sung et al., 2009).
Catalysis and Inhibition
- The compound's derivatives have been examined as corrosion inhibitors for mild steel in acidic mediums. These studies illustrate the potential for designing effective corrosion inhibitors, thereby contributing to the development of materials with enhanced durability (Ma et al., 2017).
Biocatalysis and Green Chemistry
- In a notable application towards sustainable chemical synthesis, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using a liquid-liquid biphasic microreaction system. This approach utilized recombinant Escherichia coli as a whole-cell catalyst, highlighting the compound's utility in biocatalytic processes and the potential for green chemistry applications (Chen et al., 2021).
Coordination Chemistry
- Research on the coordination chemistry of related pyridyl methanol compounds has led to the development of novel metal-organic frameworks and complexes. These studies explore the compound's role in forming structures with potential applications in sensing, magnetism, and catalysis (Gerber et al., 1997).
Safety and Hazards
Orientations Futures
The future directions for “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol” and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are majorly used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propriétés
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLYTWXOJUEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)



![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)






